molecular formula C12H24O B158456 Cyclododecanol CAS No. 1724-39-6

Cyclododecanol

Cat. No.: B158456
CAS No.: 1724-39-6
M. Wt: 184.32 g/mol
InChI Key: SFVWPXMPRCIVOK-UHFFFAOYSA-N
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Description

Cyclododecanol is an organic compound with the molecular formula C₁₂H₂₄O. It is a saturated twelve-carbon ring alcohol, which appears as a white crystalline solid at room temperature. This compound is known for its stability and is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclododecanol can be synthesized through the liquid-phase oxidation of cyclododecane in the presence of boric acid. This method yields this compound with a high conversion rate of about 80% . Another common method involves the hydrogenation of cyclododecanone, which is obtained by the oxidation of cyclododecane.

Industrial Production Methods: In industrial settings, this compound is typically produced by the oxidation of cyclododecane using oxygen or air in the presence of a catalyst. The process involves the formation of cyclododecanone as an intermediate, which is subsequently hydrogenated to produce this compound.

Types of Reactions:

    Oxidation: this compound can be oxidized to form cyclododecanone.

    Reduction: Cyclododecanone can be reduced back to this compound using hydrogen in the presence of a catalyst like palladium on carbon.

    Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and oxygen.

    Reduction: Hydrogen gas and palladium on carbon.

    Substitution: Various halogenating agents and acids.

Major Products:

    Oxidation: Cyclododecanone.

    Reduction: this compound.

    Substitution: Halogenated cyclododecanes and other substituted derivatives.

Scientific Research Applications

Cyclododecanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other chemical compounds, including fragrances and polymers.

    Biology: Studied for its potential effects on biological membranes due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for certain pharmaceuticals.

    Industry: Employed in the production of lubricants, surfactants, and plasticizers.

Mechanism of Action

Cyclododecanol exerts its effects primarily through its interaction with biological membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its twelve-membered ring structure, which imparts distinct physical and chemical properties compared to linear or smaller cyclic alcohols. Its stability and amphiphilic nature make it particularly valuable in industrial and research applications.

Properties

IUPAC Name

cyclododecanol
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InChI

InChI=1S/C12H24O/c13-12-10-8-6-4-2-1-3-5-7-9-11-12/h12-13H,1-11H2
Source PubChem
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InChI Key

SFVWPXMPRCIVOK-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CCCCCC(CCCCC1)O
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Molecular Formula

C12H24O
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DSSTOX Substance ID

DTXSID1027429
Record name Cyclododecanol
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Molecular Weight

184.32 g/mol
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Physical Description

Solid; [IUCLID] Fine white crystals; [MSDSonline]
Record name Cyclododecanol
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Vapor Pressure

0.000379 [mmHg]
Record name Cyclododecanol
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CAS No.

1724-39-6
Record name Cyclododecanol
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Synthesis routes and methods I

Procedure details

2 mmol of N-hydroxyphthalimide and 4 mmol of cumene hydroperoxide are added at a temperature of 130° C. to 200 mmol of cyclododecane in a round-bottomed flask having an attached reflux condenser. Air at approximately 15 l/h is passed through the reaction mixture for 8 hours at said temperature. Cyclododecanol is obtained at a selectivity of 18% and cyclododecanone at a selectivity of 42%, at a cyclododecane conversion rate of 47%.
Quantity
2 mmol
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4 mmol
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Synthesis routes and methods II

Procedure details

2 mmol of N-hydroxyphthalimide and 4 mmol of cumene hydroperoxide are added at a temperature of 130° C. to 200 mmol of cyclododecane in a round-bottomed flask having an attached reflux condenser. Oxygen at approximately 15 l/h is passed through the reaction mixture for 8 hours at said temperature. Cyclododecanol is obtained at a selectivity of 17% and cyclododecanone at a selectivity of 43%, at a cyclododecane conversion rate of 49%.
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
4 mmol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyclododecanol
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